molecular formula C11H10N6 B15067699 3-Methyl-1-(2-pyridinyl)-1H-pyrazolo(3,4-d)pyrimidin-4-amine CAS No. 76982-40-6

3-Methyl-1-(2-pyridinyl)-1H-pyrazolo(3,4-d)pyrimidin-4-amine

Cat. No.: B15067699
CAS No.: 76982-40-6
M. Wt: 226.24 g/mol
InChI Key: JYKWCVYAMNCBPO-UHFFFAOYSA-N
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Description

3-Methyl-1-(2-pyridinyl)-1H-pyrazolo(3,4-d)pyrimidin-4-amine is a heterocyclic compound that features a pyrazolo-pyrimidine core structure. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-(2-pyridinyl)-1H-pyrazolo(3,4-d)pyrimidin-4-amine typically involves the condensation of appropriate pyridine and pyrazole derivatives. One common method involves the Dimroth rearrangement, which is a type of isomerization reaction that rearranges heterocyclic compounds through ring opening and closure . The reaction conditions often include the use of bases or acids as catalysts, and the process can be accelerated by heat or light .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-(2-pyridinyl)-1H-pyrazolo(3,4-d)pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions can vary widely depending on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

3-Methyl-1-(2-pyridinyl)-1H-pyrazolo(3,4-d)pyrimidin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Methyl-1-(2-pyridinyl)-1H-pyrazolo(3,4-d)pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-1-(2-pyridinyl)-1H-pyrazolo(3,4-d)pyrimidin-4-amine is unique due to its specific substitution pattern and the presence of both pyridine and pyrazole rings. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

CAS No.

76982-40-6

Molecular Formula

C11H10N6

Molecular Weight

226.24 g/mol

IUPAC Name

3-methyl-1-pyridin-2-ylpyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C11H10N6/c1-7-9-10(12)14-6-15-11(9)17(16-7)8-4-2-3-5-13-8/h2-6H,1H3,(H2,12,14,15)

InChI Key

JYKWCVYAMNCBPO-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=NC=NC(=C12)N)C3=CC=CC=N3

Origin of Product

United States

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